Finrozole

Catalog No.
S528010
CAS No.
160146-17-8
M.F
C18H15FN4O
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Finrozole

CAS Number

160146-17-8

Product Name

Finrozole

IUPAC Name

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1

InChI Key

SLJZVZKQYSKYNV-ZWKOTPCHSA-N

SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Solubility

Soluble in DMSO

Synonyms

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile, finrozole, MPV 2213ad, MPV-2213ad

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Description

The exact mass of the compound Finrozole is 322.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Finrozole, chemically known as 1-(4-fluorophenyl)-3-(2-methylphenyl)-5-(1H-pyrazol-4-yl)urea, is a nonsteroidal competitive aromatase inhibitor with the molecular formula C18H15FN4OC_{18}H_{15}FN_{4}O and a molar mass of approximately 322.34 g/mol. It is primarily designed to inhibit the aromatase enzyme, which converts androgens into estrogens, thereby reducing estrogen levels in the body. This mechanism makes Finrozole a candidate for treating conditions associated with elevated estrogen levels, such as hormone-dependent cancers and certain benign conditions like lower urinary tract symptoms .

Finrozole acts by binding to the aromatase enzyme, blocking its active site and preventing the conversion of androgens into estrogens. The chemical reaction can be summarized as follows:

  • Aromatase Inhibition:
    • Finrozole binds to the heme group of the aromatase enzyme.
    • This binding prevents the conversion of testosterone and androstenedione to estradiol and estrone, respectively.

The inhibition is competitive, meaning that Finrozole competes with natural substrates for binding sites on the aromatase enzyme .

Finrozole has demonstrated significant biological activity as an aromatase inhibitor. Clinical studies indicate that it effectively reduces serum estrogen levels in male subjects. The pharmacokinetics of Finrozole show that it reaches peak serum concentrations within 2.5 to 3 hours after administration, with a half-life ranging from approximately 3 to 8 hours depending on the formulation (tablet vs. solution) .

Moreover, Finrozole has shown potential in inhibiting cell proliferation in estrogen-dependent cancer models, suggesting its utility in cancer therapy .

The synthesis of Finrozole involves several key steps:

  • Formation of Pyrazole Ring: The initial step typically involves forming a pyrazole ring through a condensation reaction.
  • Substitution Reactions: Subsequent reactions involve introducing the fluorophenyl and methylphenyl groups through electrophilic aromatic substitution.
  • Urea Formation: Finally, the urea moiety is introduced, completing the synthesis.

Various synthetic routes have been proposed, focusing on optimizing yield and purity while minimizing by-products .

Finrozole is primarily being investigated for its applications in:

  • Hormone-dependent Cancers: As an aromatase inhibitor, it may be used in treating breast cancer and other estrogen-sensitive tumors.
  • Benign Conditions: It is also being studied for alleviating lower urinary tract symptoms associated with benign prostatic hyperplasia by reducing estrogen levels .
  • Research: Its unique mechanism makes it valuable for studying estrogen-related pathways in various biological contexts.

Interaction studies have indicated that Finrozole may affect various metabolic pathways due to its role as an aromatase inhibitor. It has been shown to interact with other drugs metabolized by cytochrome P450 enzymes, necessitating careful management when co-administered with other medications .

Additionally, studies have highlighted its cytotoxic effects on certain cell lines when combined with other agents, suggesting potential combinatorial therapies that could enhance its efficacy against tumors .

Several compounds exhibit similar mechanisms of action as Finrozole. Here are some notable examples:

Compound NameChemical StructureMechanism of ActionUnique Features
AnastrozoleAromatase inhibitorCompetitive inhibition of aromataseWidely used in breast cancer treatment
LetrozoleAromatase inhibitorCompetitive inhibition of aromataseLonger half-life compared to Finrozole
ExemestaneAromatase inhibitorIrreversible inhibition of aromataseSteroidal structure; different mechanism
FormestaneAromatase inhibitorIrreversible inhibition of aromataseUsed primarily in postmenopausal women

Finrozole stands out due to its unique structural characteristics and pharmacokinetic profile, which may offer advantages in specific therapeutic contexts compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

322.12298928 g/mol

Monoisotopic Mass

322.12298928 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40028KHQ6B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

160146-17-8

Wikipedia

Finrozole

Dates

Modify: 2024-02-18
1: Huuskonen P, Myllynen P, Storvik M, Pasanen M. The effects of aflatoxin B1 on transporters and steroid metabolizing enzymes in JEG-3 cells. Toxicol Lett. 2013 Apr 26;218(3):200-6. doi: 10.1016/j.toxlet.2013.01.015. PubMed PMID: 23402939.
2: Storvik M, Huuskonen P, Kyllönen T, Lehtonen S, El-Nezami H, Auriola S, Pasanen M. Aflatoxin B1--a potential endocrine disruptor--up-regulates CYP19A1 in JEG-3 cells. Toxicol Lett. 2011 May 10;202(3):161-7. doi: 10.1016/j.toxlet.2011.01.028. PubMed PMID: 21296134.
3: Savolainen S, Pakarainen T, Huhtaniemi I, Poutanen M, Mäkelä S. Delay of postnatal maturation sensitizes the mouse prostate to testosterone-induced pronounced hyperplasia: protective role of estrogen receptor-beta. Am J Pathol. 2007 Sep;171(3):1013-22. PubMed PMID: 17640960; PubMed Central PMCID: PMC1959505.
4: Fechner S, Husen B, Thole H, Schmidt M, Gashaw I, Kimmig R, Winterhager E, Grümmer R. Expression and regulation of estrogen-converting enzymes in ectopic human endometrial tissue. Fertil Steril. 2007 Oct;88(4 Suppl):1029-38. PubMed PMID: 17316633.
5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.
6: Parkkinen T, Nevanen TK, Koivula A, Rouvinen J. Crystal structures of an enantioselective fab-fragment in free and complex forms. J Mol Biol. 2006 Mar 24;357(2):471-80. PubMed PMID: 16427081.
7: Vuolanto A, Leisola M, Jokela J. Enantioselective affinity chromatography of a chiral drug by crystalline and carrier-bound antibody fab fragment. Biotechnol Prog. 2004 May-Jun;20(3):771-6. PubMed PMID: 15176881.
8: Li X, Strauss L, Mäkelä S, Streng T, Huhtaniemi I, Santti R, Poutanen M. Multiple structural and functional abnormalities in the p450 aromatase expressing transgenic male mice are ameliorated by a p450 aromatase inhibitor. Am J Pathol. 2004 Mar;164(3):1039-48. PubMed PMID: 14982857; PubMed Central PMCID: PMC1614717.
9: Streng T, Lehtoranta M, Poutanen M, Talo A, Lammintausta R, Santti R. Developmental, estrogen induced infravesical obstruction is reversible in adult male rodents. J Urol. 2002 Nov;168(5):2263-8. PubMed PMID: 12394772.
10: Li X, Wärri A, Mäkelä S, Ahonen T, Streng T, Santti R, Poutanen M. Mammary gland development in transgenic male mice expressing human P450 aromatase. Endocrinology. 2002 Oct;143(10):4074-83. PubMed PMID: 12239119.
11: Lee SB, Mitchell DT, Trofin L, Nevanen TK, Söderlund H, Martin CR. Antibody-based bio-nanotube membranes for enantiomeric drug separations. Science. 2002 Jun 21;296(5576):2198-200. PubMed PMID: 12077410.
12: Ahokoski O, Irjala K, Taalikka M, Manninen P, Halonen K, Kangas L, Salminen E, Huupponen R, Scheinin H. Pharmacokinetics of finrozole (MPV-2213ad), a novel selective aromatase inhibitor, in healthy men. Br J Clin Pharmacol. 2001 Dec;52(6):702-4. PubMed PMID: 11736883; PubMed Central PMCID: PMC2014559.
13: Luukkaa V, Rouru J, Ahokoski O, Scheinin H, Irjala K, Huupponen R. Acute inhibition of oestrogen biosynthesis does not affect serum leptin levels in young men. Eur J Endocrinol. 2000 Feb;142(2):164-9. PubMed PMID: 10664525.
14: Ahokoski O, Irjala K, Huhtala S, Salminen E, Scheinin H, Huupponen R. A double-blind study of MPV-2213ad, a novel aromatase inhibitor, in healthy male subjects. Eur J Clin Pharmacol. 1999 Mar;55(1):27-34. PubMed PMID: 10206081.
15: Ahokoski O, Irjala K, Huupponen R, Halonen K, Salminen E, Scheinin H. Hormonal effects of MPV-2213ad, a new selective aromatase inhibitor, in healthy male subjects. A phase I study. Br J Clin Pharmacol. 1998 Feb;45(2):141-6. PubMed PMID: 9491826; PubMed Central PMCID: PMC1873353.

Explore Compound Types